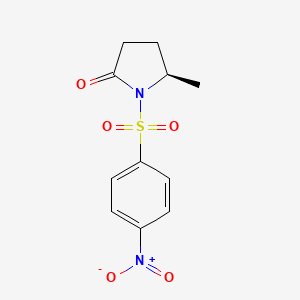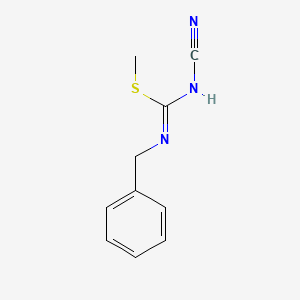
Methyl N'-benzyl-N-cyanocarbamimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N’-benzyl-N-cyanocarbamimidothioate is a chemical compound known for its unique structure and properties. It belongs to the class of N-substituted-N’-cyanocarbamimidothioates, which are derived from dimethyl N-cyanodithioiminocarbonate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl N’-benzyl-N-cyanocarbamimidothioate can be synthesized through the reaction of dimethyl N-cyanodithioiminocarbonate with arylamine or alkylamine compounds in refluxing ethanol solution. This method yields the desired product efficiently
Industrial Production Methods
While specific industrial production methods for Methyl N’-benzyl-N-cyanocarbamimidothioate are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N’-benzyl-N-cyanocarbamimidothioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyanocarbamimidothioate group is replaced by other nucleophiles.
Oxidation and Reduction: The thioamide group can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioamide group can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
Methyl N’-benzyl-N-cyanocarbamimidothioate has been explored for various scientific research applications, including:
Wirkmechanismus
The mechanism of action of Methyl N’-benzyl-N-cyanocarbamimidothioate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. For example, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Methyl N’-benzyl-N-cyanocarbamimidothioate include other N-substituted-N’-cyanocarbamimidothioates, such as:
- Methyl N-(4-methoxyphenylmethyl)-N’-cyanocarbamimidothioate
- Methyl N-[1-(phenylmethyl)-4-piperidinyl]-N’-cyanocarbamimidothioate
Uniqueness
Methyl N’-benzyl-N-cyanocarbamimidothioate is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
5863-81-0 |
|---|---|
Molekularformel |
C10H11N3S |
Molekulargewicht |
205.28 g/mol |
IUPAC-Name |
methyl N'-benzyl-N-cyanocarbamimidothioate |
InChI |
InChI=1S/C10H11N3S/c1-14-10(13-8-11)12-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,13) |
InChI-Schlüssel |
SOJKHYSLBQGGFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=NCC1=CC=CC=C1)NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B13909370.png)

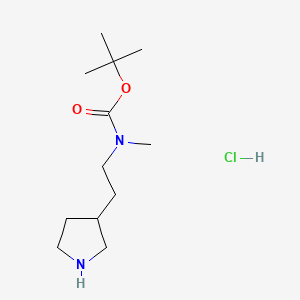
![2,5-Dioxa-7-azaspiro[3.4]octan-6-one](/img/structure/B13909385.png)
![Tert-butyl 9,9-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid](/img/structure/B13909393.png)
![(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B13909400.png)
![3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one](/img/structure/B13909408.png)
![Ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13909413.png)
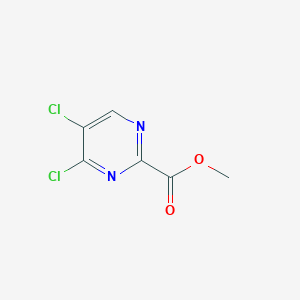
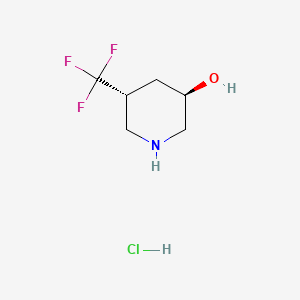
![(R)-Cyclopropyl[3-[[4-[6-methoxy-2-(2-naphthyl)-1-benzimidazolyl]-2-pyrimidinyl]amino]-1-piperidyl]methanone](/img/structure/B13909439.png)
